

A Technical Guide to 4-Bromo-1-Butene: Properties and Characterization

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Compound of Interest

Compound Name: 4-Bromo-1-butene

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This technical guide provides an in-depth overview of the core physicochemical properties of **4-bromo-1-butene**, a versatile bifunctional molecule widely utilized in organic synthesis. Its dual functionality, comprising a terminal alkene and a primary alkyl bromide, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[1] This document outlines its key quantitative data, standard experimental protocols for its characterization, and a logical framework for understanding its chemical behavior.

Physicochemical Properties

The fundamental properties of **4-bromo-1-butene** are summarized below. These values are critical for reaction planning, process scale-up, and safety considerations.

Property	Value
Molecular Formula	C ₄ H ₇ Br[1][2][3][4]
Molecular Weight	135.00 g/mol [2][4]
Density	1.33 g/mL at 25 °C[5][6]
CAS Number	5162-44-7[1][5]
Appearance	Colorless to pale yellow liquid[1][3]
Boiling Point	98-100 °C[5][6]
Refractive Index	n ₂₀ /D 1.462[5]
Synonyms	3-Butenyl bromide, Homoallyl bromide[1][3][7]

Experimental Protocols for Property Determination

The accurate determination of molecular weight and density is fundamental to confirming the identity and purity of a chemical substance. Standard methodologies employed for a compound like **4-bromo-1-butene** are described below.

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The experimental workflow is as follows:

- **Sample Preparation:** A dilute solution of **4-bromo-1-butene** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common method for small, volatile molecules like this. During EI, high-energy electrons bombard the sample, causing the molecule to lose an electron and form a positively charged molecular ion (M^{+•}).
- **Mass Analysis:** The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of ions at each m/z value. The peak corresponding to the intact molecular ion provides the molecular weight. For **4-bromo-1-**

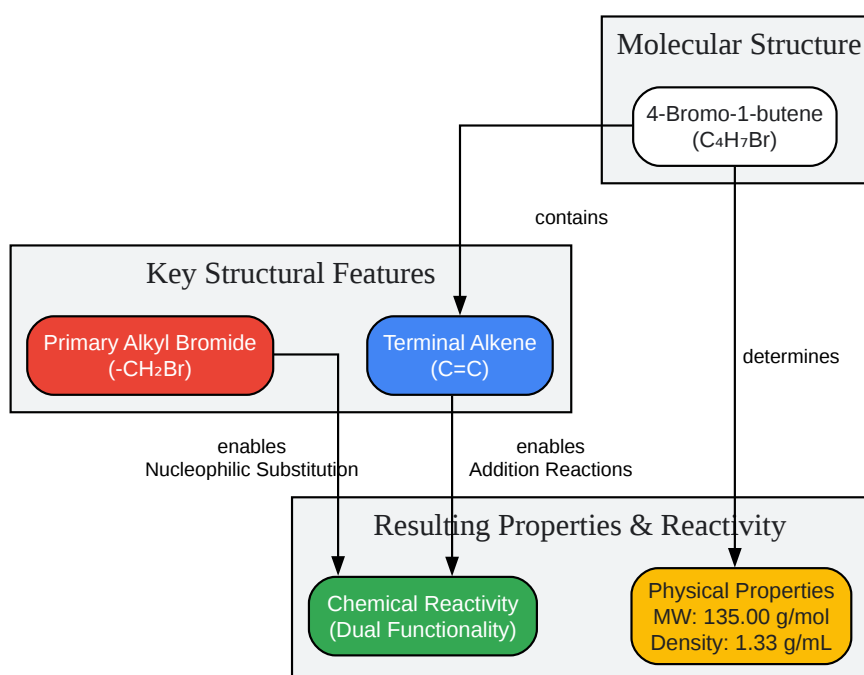
butene, the presence of bromine's two major isotopes (^{79}Br and ^{81}Br) will result in two molecular ion peaks of nearly equal intensity at m/z 134 and 136, respectively, confirming the elemental composition.

The density of a liquid can be precisely determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.

- Calibration: The pycnometer is first weighed empty (m_1). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and weighed again (m_2). The volume of the pycnometer (V) can be calculated from the mass and density of the reference liquid.
- Measurement: The pycnometer is emptied, dried thoroughly, and filled with **4-bromo-1-butene** at the same temperature.
- Weighing: The pycnometer filled with the sample is weighed (m_3).
- Calculation: The mass of the **4-bromo-1-butene** sample is calculated ($m_3 - m_1$). The density (ρ) is then determined by dividing the mass of the sample by the volume of the pycnometer ($\rho = (m_3 - m_1)/V$).

Logical Relationships of 4-Bromo-1-Butene

The chemical reactivity and physical properties of **4-bromo-1-butene** are a direct consequence of its molecular structure. The diagram below illustrates the relationship between its structural features and its key characteristics.



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Caption: Structure-Property relationship of **4-bromo-1-butene**.

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